molecular formula C23H20N2O5 B11218770 Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11218770
M. Wt: 404.4 g/mol
InChI Key: OGWQYVIIDSKWOD-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that features a unique structure combining furan, methoxy, pyrazolo, and benzoxazin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo-benzoxazin core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydro derivatives.

Scientific Research Applications

Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-furyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-[2-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C23H20N2O5/c1-27-20-6-3-5-16-18-13-17(19-7-4-12-29-19)24-25(18)22(30-21(16)20)14-8-10-15(11-9-14)23(26)28-2/h3-12,18,22H,13H2,1-2H3

InChI Key

OGWQYVIIDSKWOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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